(1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL
Description
Molecular Formula and Weight Analysis
Molecular Formula : $$ \text{C}9\text{H}{10}\text{BrF}_2\text{NO} $$
Molecular Weight : 266.08 g/mol
The molecular weight aligns with the sum of atomic weights: $$ (9 \times 12.01) + (10 \times 1.008) + (79.90) + (2 \times 19.00) + 14.01 + 16.00 = 266.08 \, \text{g/mol} $$.
Crystallographic Data and X-ray Diffraction Studies
Current Availability : No direct X-ray crystallography data for (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is reported in the provided sources.
- X-ray Crystallography : Determines precise atomic coordinates and confirms stereochemistry.
- Raman/Infrared Spectroscopy : Identifies functional group vibrations (e.g., $$ \text{N-H} $$, $$ \text{O-H} $$), though not directly cited for this compound.
While polymorphic forms of structurally related compounds (e.g., flupyradifurone) have been characterized via Raman and IR spectroscopy, analogous studies for this compound remain unreported.
Properties
Molecular Formula |
C9H10BrF2NO |
|---|---|
Molecular Weight |
266.08 g/mol |
IUPAC Name |
(1S)-1-amino-1-(4-bromo-2,6-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4?,9-/m1/s1 |
InChI Key |
MFAKSCMQXMQSKT-KISVTORNSA-N |
Isomeric SMILES |
CC([C@H](C1=C(C=C(C=C1F)Br)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1F)Br)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a brominated and fluorinated benzene derivative.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, ensuring the desired (1S) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium azide or thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, ketones, aldehydes, and different amines or alcohols, depending on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Recent studies have investigated the role of heterocyclic amines in cancer development. (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL may exhibit anticancer properties due to its structural features that allow interaction with biological targets involved in cancer pathways. Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .
Pharmacological Studies
The compound's amino alcohol structure suggests potential as a drug scaffold. Its ability to form hydrogen bonds may enhance binding affinity to biological targets, making it a candidate for further pharmacological evaluation. Studies focusing on structure-activity relationships could reveal its efficacy as an anti-inflammatory or analgesic agent.
Environmental Applications
Pollution Control
The compound's fluorinated phenyl group may impart unique properties that enhance degradation pathways for environmental pollutants. Research indicates that compounds with similar structures can facilitate the breakdown of persistent organic pollutants (POPs) in contaminated environments . This application is critical in developing strategies for pollution remediation.
Biodegradation Studies
Investigating the biodegradability of (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL could provide insights into its environmental impact and sustainability. Understanding its degradation pathways will help assess its safety in ecological systems.
Industrial Applications
Chemical Synthesis
In synthetic organic chemistry, (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL can serve as an intermediate for producing more complex molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions . This versatility is valuable in developing new materials and pharmaceuticals.
Case Study 1: Anticancer Activity
A study exploring the anticancer properties of structurally related compounds demonstrated significant inhibition of tumor cell proliferation when treated with fluorinated amino alcohols. This suggests that (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL could be further investigated for similar effects.
Case Study 2: Environmental Remediation
Research assessing the degradation of fluorinated compounds in soil highlighted the potential of (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL to facilitate the breakdown of harmful chemicals through microbial action. This finding underscores its relevance in environmental cleanup efforts.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share the amino-propanol backbone but differ in substituents and stereochemistry:
*Molecular weight estimated based on formula.
Key Observations
Substituent Effects: The 4-bromo-2,6-difluorophenyl group in the target compound introduces steric hindrance and electronic effects distinct from analogs. The para-bromo and ortho-fluoro substituents may enhance binding to aromatic interaction sites in biological targets compared to meta-bromo (as in ) or non-fluorinated analogs . The 2-furyl analog () lacks halogenation, reducing its molecular weight by ~45% and likely altering solubility and reactivity.
Biological Relevance :
- Fluorine in the target compound may improve metabolic stability and membrane permeability compared to the methyl-substituted analog (), which could exhibit increased lipophilicity but reduced electronegativity.
Biological Activity
(1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is an organic compound characterized by its unique molecular structure, which includes an amino group, a hydroxyl group, and a phenyl ring substituted with bromine and fluorine atoms. This combination of functional groups contributes to its potential biological activity, making it a subject of interest in pharmaceutical research.
The molecular formula of (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is CHBrFNO, with a molecular weight of 266.08 g/mol. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHBrFNO |
| Molecular Weight | 266.08 g/mol |
| Functional Groups | Amino, Hydroxyl |
| Halogen Substituents | Bromine, Fluorine |
The biological activity of (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding with active sites on these targets, while the halogen substituents enhance binding affinity through halogen bonding and hydrophobic interactions. This mechanism can modulate the activity of proteins involved in critical biological processes.
Case Study 1: BACE1 Inhibition
A study focusing on small molecule inhibitors of BACE1 revealed that compounds with similar functional groups exhibited improved potency and central nervous system (CNS) penetration. These findings suggest that (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL could be a candidate for further development in treating Alzheimer's disease .
Case Study 2: Anticancer Screening
In vitro studies on analogs of (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL showed significant anticancer activity with IC50 values indicating effective inhibition of cancer cell proliferation. Such results highlight the potential for developing new anticancer agents based on this compound's structure .
Q & A
Q. Data Comparison :
| Catalyst | Reaction Type | Yield (%) | Selectivity (S:R) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Suzuki-Miyaura | 78–85 | >99:1 | |
| RhCl(PPh₃)₃ | C–H Amination | 65–72 | 92:8 |
Optimization requires ligand tuning (e.g., bulky phosphines for Pd to suppress β-hydride elimination) .
(Advanced) How can computational modeling predict regioselectivity in halogenation or amination steps?
Methodological Answer:
Density Functional Theory (DFT) studies identify transition states and charge distribution:
- Electrophilic Bromination : Calculate Fukui indices to predict bromine attack at the para position due to electron-deficient aryl rings from fluorine’s −I effect .
- Amination Stereochemistry : Molecular dynamics simulations (e.g., using Discovery Studio) model chiral induction during reductive amination, correlating ligand bulkiness with enantiomeric excess .
Q. Example Workflow :
Optimize substrate geometry (Gaussian 09).
Calculate electrostatic potential maps (VMD).
Simulate transition states (CP2K) .
(Advanced) How to resolve contradictions in reported yields for similar compounds under varying catalytic conditions?
Methodological Answer:
Discrepancies arise from:
Q. Troubleshooting Steps :
Conduct kinetic studies (in situ IR/NMR) to identify rate-limiting steps.
Screen additives (e.g., Cs₂CO₃ for Pd, silver salts for Rh) to stabilize catalysts .
(Basic) What spectroscopic techniques are critical for characterizing intermediates and final products?
Methodological Answer:
- ¹⁹F NMR : Quantifies fluorine substitution patterns (δ −110 to −115 ppm for difluorophenyl groups) .
- Mass Spectrometry : HRMS confirms molecular ion ([M+H]⁺ at m/z 265.1) and bromine isotope patterns.
- X-ray Crystallography : Resolves absolute stereochemistry (e.g., Flack parameter for (1S)-configuration) .
(Advanced) What role do silicon-containing intermediates play in analogous syntheses, and can they be adapted here?
Methodological Answer:
Silacyclopropanes or silatranes (from –7) are not directly applicable but inspire methodology:
- Si–C Bond Activation : Rh-catalyzed C–Si cleavage () could adapt to deprotect silyl ethers during alcohol synthesis.
- Steric Protection : Trimethylsilyl groups may temporarily block reactive sites during halogenation .
(Advanced) How does the electronic nature of the 4-bromo-2,6-difluorophenyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects : Fluorine and bromine reduce electron density, slowing oxidative addition but favoring transmetallation in Pd-catalyzed reactions .
- Ortho Effect : 2,6-Difluoro substitution prevents undesired C–H activation at adjacent positions .
Experimental Validation :
Compare coupling rates with non-fluorinated analogs using kinetic profiling (e.g., half-life < 2 hrs for difluorophenyl vs. >6 hrs for phenyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
